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molecular formula C7H4N4O4 B8601803 (2,4-Dinitrophenyl)cyanamide CAS No. 75966-22-2

(2,4-Dinitrophenyl)cyanamide

Cat. No. B8601803
M. Wt: 208.13 g/mol
InChI Key: JQSHXJWQQPJBPD-UHFFFAOYSA-N
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Patent
US04552970

Procedure details

It is known, from J. pract. Chem. [2] 110 (1925) 300, to react 2,4-dinitrochlorobenzene with a large excess of cyanamide in aqueous ethanol to give 2,4-dinitrophenylcyanamide and to precipitate the latter by means of hydrochloric acid. When this precipitate is heated together with alcoholic hydrochloric acid, 2,4-dinitrophenylurea is obtained therefrom.
[Compound]
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Cl)([O-:3])=[O:2].[N:14]#[C:15][NH2:16]>C(O)C>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:16][C:15]#[N:14])([O-:3])=[O:2]

Inputs

Step One
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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